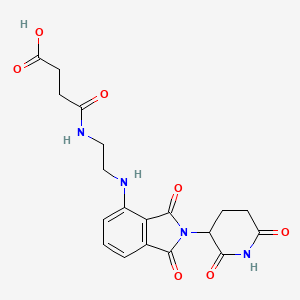

Thalidomide-C2-amido-C2-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H20N4O7 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H20N4O7/c24-13(6-7-15(26)27)21-9-8-20-11-3-1-2-10-16(11)19(30)23(18(10)29)12-4-5-14(25)22-17(12)28/h1-3,12,20H,4-9H2,(H,21,24)(H,26,27)(H,22,25,28) |

InChI Key |

NESMQJNZCMFMPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Analysis of a Key Building Block for Novel Therapeutics

In the rapidly advancing field of targeted protein degradation, the development of effective proteolysis-targeting chimeras (PROTACs) is paramount. These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. This technical guide provides an in-depth exploration of "Thalidomide-C2-amido-C2-COOH," a versatile building block that incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a terminal carboxylic acid for conjugation to a target protein binder.

This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biochemical activity, and application of this key PROTAC component. We present a curated list of long-tail keywords to enhance the discoverability of research in this area, detailed experimental protocols for relevant assays, and quantitative data to facilitate the design and evaluation of novel protein degraders. Furthermore, we provide visualizations of key biological pathways and experimental workflows to aid in the conceptualization and execution of research in this exciting field.

SEO-Driven Long-Tail Keywords for Researchers

To enhance the visibility and impact of research related to "this compound" and its applications, a strategic approach to search engine optimization (SEO) is crucial. The following long-tail keywords are tailored to the specific interests and search queries of scientific researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

-

Synthesis and Characterization:

-

"this compound synthesis protocol"

-

"Solid-phase synthesis of thalidomide-based PROTAC linkers"

-

"NMR and mass spectrometry characterization of thalidomide (B1683933) analogs"

-

"Purification methods for carboxy-terminated PROTAC linkers"

-

"Chemical stability of thalidomide-amido-linkers in biological assays"

-

-

Biochemical and Cellular Assays:

-

"CRBN binding affinity of this compound"

-

"Isothermal titration calorimetry for PROTAC-E3 ligase interaction"

-

"In-cell target engagement assays for Cereblon ligands"

-

"Western blot protocol for PROTAC-mediated protein degradation"

-

"Quantitative mass spectrometry for proteomics analysis of PROTAC effects"

-

"DC50 and Dmax determination for CDK2/9 degraders"

-

-

Mechanism of Action and Signaling Pathways:

-

"PROTAC-induced ternary complex formation with CRBN"

-

"Ubiquitination of target proteins by CRL4-CRBN"

-

"Downstream signaling effects of CDK2/9 degradation"

-

"Cell cycle arrest induced by CDK2/9 PROTACs"

-

"Transcriptional regulation by CDK9 and its degradation"

-

-

Drug Discovery and Development:

-

"Design and synthesis of PROTACs for cancer therapy"

-

"Structure-activity relationship of thalidomide-based degraders"

-

"Pharmacokinetics and in vivo efficacy of PROTACs"

-

"Overcoming drug resistance with targeted protein degradation"

-

"PROTACs targeting undruggable proteins in oncology"

-

Quantitative Data Summary

The following tables provide a summary of key quantitative data for thalidomide and its derivatives, which are essential for the design and interpretation of experiments involving "this compound"-based PROTACs. While specific binding data for "this compound" is not publicly available, the data for the parent compounds and their close analogs offer a valuable reference for its expected performance.

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)

| Compound | Assay Method | Kd / Ki / IC50 | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 121.6 ± 23.2 nM (Kd) | [1] |

| Thalidomide | Competitive Titration | 249.20 nM (Ki) | [1] |

| Lenalidomide (B1683929) | Competitive Titration | 177.80 nM (Ki) | [1] |

| Pomalidomide (B1683931) | Competitive Titration | 156.60 nM (Ki) | [1] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM (Kd) | [2] |

| Pomalidomide | Fluorescence Resonance Energy Transfer (FRET) | 2.1 µM (Ki) | [2] |

| Lenalidomide | Thalidomide Analog Bead Competition Assay (U266 cells) | ~2 µM (IC50) | [3] |

| Pomalidomide | Thalidomide Analog Bead Competition Assay (U266 cells) | ~2 µM (IC50) | [3] |

Table 2: Degradation Potency of a PROTAC Utilizing a Thalidomide-Based Ligand

| PROTAC | Target Protein(s) | Cell Line | DC50 | Dmax | Reference |

| PROTAC CDK2/9 Degrader-1 | CDK2 | PC-3 | 62 nM | >90% | [4][5] |

| CDK9 | PC-3 | 33 nM | >90% | [4][5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for the characterization and validation of PROTACs constructed using "this compound".

Synthesis of a Thalidomide-Based PROTAC Linker

This protocol describes a general method for the synthesis of a thalidomide derivative with a linker terminating in a carboxylic acid, which can then be coupled to a target protein ligand.

Materials:

-

N-Phthaloyl-L-glutamine

-

Pivaloyl chloride

-

Triethylamine (B128534) (TEA)

-

Ethyl acetate

-

Amino-linker with a protected carboxylic acid (e.g., Boc-amino-PEG-COOH)

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Deprotection reagents (e.g., TFA)

-

Solvents for reaction and purification (e.g., DMF, DCM)

Procedure:

-

Synthesis of Thalidomide:

-

To a stirred solution of N-Phthaloyl-L-glutamine in ethyl acetate, add triethylamine followed by pivaloyl chloride.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and filter the precipitate to obtain thalidomide.

-

-

Modification of Thalidomide for Linker Attachment:

-

Introduce a reactive handle on the phthalimide (B116566) ring of thalidomide, for example, by using a substituted phthalic anhydride (B1165640) in the initial synthesis. A common approach is to use 4-aminophthalimide (B160930) to introduce an amino group that can be further functionalized.

-

-

Linker Coupling:

-

Dissolve the modified thalidomide and the amino-linker with a protected carboxylic acid in a suitable solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA and stir the reaction at room temperature overnight.

-

-

Deprotection:

-

Remove the protecting group from the carboxylic acid (e.g., treat a Boc-protected acid with TFA in DCM).

-

-

Purification:

-

Purify the final product, "this compound" or a similar analog, using column chromatography or preparative HPLC.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Cereblon (CRBN) Binding Assay using Isothermal Titration Calorimetry (ITC)

This protocol outlines the procedure for quantitatively measuring the binding affinity of a thalidomide derivative to the CRBN protein.

Materials:

-

Purified recombinant human CRBN protein (or its thalidomide-binding domain)

-

"this compound" or a related analog

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified CRBN protein against the ITC buffer overnight at 4°C.

-

Dissolve the thalidomide analog in the same ITC buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.

-

-

ITC Experiment Setup:

-

Load the CRBN solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the thalidomide analog solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration:

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection and subtract the heat of dilution (determined from injecting the ligand into buffer alone).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

In-Cell Protein Degradation Assay (Western Blot)

This protocol describes how to assess the ability of a PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein(s) (e.g., PC-3 for CDK2/9)

-

PROTAC stock solution (e.g., in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein(s) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the use of "this compound" in targeted protein degradation.

Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based CRBN ligand.

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTAC CDK2/9 Degrader-1 | CDK2/9 Degrader | DC Chemicals [dcchemicals.com]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

A Technical Guide to Content Strategy for the Modern Researcher: Categorizing Keywords by Researcher Intent

Audience: Researchers, scientists, and drug development professionals.

In the rapidly evolving landscape of scientific research and drug development, the ability to quickly and efficiently find relevant and reliable information is paramount. This in-depth technical guide provides a framework for content creation by categorizing keywords based on five specific researcher intents. By understanding the underlying motivation behind a search query, content can be tailored to meet the precise needs of the scientific community, thereby enhancing its visibility and impact.

This guide will delve into a five-tiered model of researcher intent, providing keyword examples for each. It will further offer practical guidance on structuring technical content, presenting quantitative data, and detailing experimental protocols. A key feature of this guide is the use of Graphviz to visualize complex biological pathways and experimental workflows, providing a clear and reproducible method for illustrating scientific concepts.

The Five Researcher Intents: A Framework for Scientific Content

To effectively guide content creation for a scientific audience, we have adapted the traditional user intent model to reflect the specific goals and behaviors of researchers, scientists, and drug development professionals. This framework categorizes keywords into five distinct intents:

-

Foundational Knowledge Intent: At this stage, researchers are seeking to understand the fundamental principles of a scientific concept, technique, or disease area. The content should be comprehensive, educational, and provide a solid theoretical grounding.

-

Methodological/Protocol Intent: Here, the focus shifts from theory to practice. Researchers are looking for detailed, step-by-step instructions to perform an experiment or use a specific piece of equipment. The content needs to be precise, accurate, and easy to follow.

-

Data & Analysis Intent: This intent is driven by the need for quantitative data and the tools to analyze it. Researchers are looking for experimental results, datasets, and information on statistical methods or software.

-

Comparative & Evaluative Intent: At this stage, researchers are comparing different techniques, products, or approaches to determine the best fit for their needs. The content should be objective, data-driven, and provide clear comparisons.

-

Procurement & Implementation Intent: This final intent is focused on acquiring the necessary tools and reagents for research. While direct e-commerce is less common in this field, this intent covers finding suppliers, requesting quotes, and obtaining specific product information.

Keyword Categorization by Researcher Intent

The following table provides examples of keywords categorized according to the five researcher intents. This is not an exhaustive list but serves as a guide for content creators.

| Researcher Intent | Keyword Examples |

| Foundational Knowledge | "mTOR signaling pathway explained", "principles of quantitative PCR", "introduction to CRISPR-Cas9", "pathophysiology of Alzheimer's disease", "what is protein kinase?" |

| Methodological/Protocol | "western blot protocol for protein detection", "step-by-step guide to ELISA", "how to perform a cell viability assay", "qPCR data analysis tutorial", "protocol for transient transfection" |

| Data & Analysis | "mTOR inhibitors clinical trial data", "gene expression dataset for lung cancer", "statistical analysis of high-throughput screening data", "IC50 values for everolimus", "protein-protein interaction database" |

| Comparative & Evaluative | "best qPCR machines for academic labs", "comparison of western blot detection methods", "alternatives to radioactive assays", "review of CRISPR libraries", "choosing a cell culture medium" |

| Procurement & Implementation | "buy Taq polymerase", "request a quote for a flow cytometer", "find a supplier for custom antibodies", "Lipofectamine 3000 price", "technical specifications for a microplate reader" |

In-Depth Technical Guide: Targeting the mTOR Signaling Pathway in Cancer Drug Development

This section provides an example of an in-depth technical guide structured around the mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[1][2] This makes it a key target for cancer therapy.[3][4]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, such as growth factors and nutrients, to regulate cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for drug development.[1][2]

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway created using Graphviz.

References

- 1. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]

- 3. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Drug Discovery Professionals

This guide provides a foundational and exploratory overview of G-Protein Coupled Receptors (GPCRs), their central role in cellular signaling, and their significance as a major class of drug targets. It is intended for researchers, scientists, and drug development professionals seeking a core understanding of GPCR biology and the preliminary phases of discovering novel modulators.

Introduction to G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) constitute the largest and most diverse family of cell surface receptors in the human genome, with over 800 members.[1] These integral membrane proteins are pivotal in transducing extracellular signals into intracellular responses, playing a crucial role in virtually every physiological process, from sensory perception to neurotransmission.[1] Structurally, GPCRs are characterized by seven transmembrane alpha-helical domains connected by intracellular and extracellular loops. This unique structure allows them to recognize a wide array of signaling molecules, including hormones, neurotransmitters, lipids, and peptides.

The immense physiological importance of GPCRs makes them a prominent class of targets for therapeutic intervention. It is estimated that approximately 35% of all FDA-approved drugs exert their effects by targeting GPCRs.[2][3][4] These drugs encompass a wide range of therapeutic areas, including cardiovascular disease, metabolic disorders, neurological conditions, and oncology.

The Core of Cellular Communication: GPCR Signaling Pathways

The activation of a GPCR by an extracellular ligand initiates a cascade of intracellular events, fundamentally altering cellular function. This process of signal transduction is mediated by heterotrimeric G-proteins, which are composed of alpha (α), beta (β), and gamma (γ) subunits.

Upon ligand binding, the GPCR undergoes a conformational change, which allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated G-protein. This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The binding of GTP induces the dissociation of the Gα subunit from the Gβγ dimer. Both the Gα-GTP and the Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels.

The specificity of the cellular response is determined by the type of Gα subunit coupled to the receptor. The major families of Gα proteins and their primary effectors are summarized below:

| Gα Subunit Family | Primary Effector | Second Messenger | Cellular Response |

| Gαs | Adenylyl Cyclase | ↑ cyclic AMP (cAMP) | Activation of Protein Kinase A (PKA) |

| Gαi | Adenylyl Cyclase | ↓ cyclic AMP (cAMP) | Inhibition of Protein Kinase A (PKA) |

| Gαq/11 | Phospholipase C (PLC) | ↑ IP₃ and DAG | Release of intracellular Ca²⁺, activation of PKC |

| Gα12/13 | RhoGEFs | ↑ RhoA activity | Regulation of cytoskeleton and cell motility |

Diagram of a Generalized GPCR Signaling Pathway

Exploratory Drug Discovery for GPCR Targets

The discovery of novel drugs targeting GPCRs is a multi-stage process that begins with foundational research and progresses through preclinical and clinical development. The initial exploratory phase is critical for identifying and validating new drug targets and potential therapeutic compounds.

A typical workflow for the exploratory discovery of GPCR modulators includes the following key stages:

-

Target Identification and Validation: This stage involves identifying a specific GPCR that plays a crucial role in a disease of interest.[5] Evidence for the receptor's involvement may come from genetic studies, preclinical models, or clinical observations. Validation confirms that modulating the activity of the target receptor is likely to have a therapeutic benefit.[5]

-

Assay Development: Once a target is validated, robust and sensitive assays are developed to measure the activity of the GPCR. These assays are essential for screening large libraries of compounds to identify potential "hits".

-

High-Throughput Screening (HTS): HTS involves the automated testing of thousands to millions of chemical compounds to identify those that interact with the target GPCR.[6] The goal of HTS is to identify initial lead compounds for further development.

-

Hit-to-Lead Optimization: "Hits" identified from HTS are further characterized and chemically modified to improve their potency, selectivity, and pharmacokinetic properties. This iterative process aims to develop a lead compound with the desired therapeutic profile.

Diagram of an Exploratory Drug Discovery Workflow for GPCRs

Key Experimental Protocols in GPCR Research

A variety of experimental techniques are employed to study GPCR function and to screen for novel modulators. The choice of assay depends on the specific G-protein coupling of the receptor and the goals of the study. Below are detailed methodologies for three key types of assays.

Ligand Binding Assays

Principle: Ligand binding assays are used to quantify the interaction between a ligand (e.g., a drug candidate) and a receptor. These assays can determine the affinity (Kd or Ki) of a compound for a specific GPCR and the density of receptors in a given tissue or cell line (Bmax).

Methodology (Radioligand Competition Assay):

-

Membrane Preparation: Cells or tissues expressing the GPCR of interest are homogenized and centrifuged to isolate the cell membranes, which are rich in the target receptor.

-

Incubation: A constant concentration of a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of an unlabeled test compound.

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to an inhibition constant (Ki) to reflect the affinity of the test compound for the receptor.

cAMP Accumulation Assays (for Gs and Gi-coupled GPCRs)

Principle: These assays measure the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by adenylyl cyclase. Activation of Gs-coupled receptors stimulates adenylyl cyclase and increases cAMP levels, while activation of Gi-coupled receptors inhibits adenylyl cyclase and decreases cAMP levels.[7][8]

Methodology (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Cell Culture and Stimulation: Cells expressing the target GPCR are cultured in microtiter plates. The cells are then treated with the test compound. For Gi-coupled receptors, cells are co-stimulated with an agent like forskolin (B1673556) to induce a measurable baseline of cAMP production.

-

Cell Lysis: A lysis buffer containing the HTRF reagents is added to the wells. The key reagents are a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[9]

-

Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.[9]

-

Detection: The plate is read in a time-resolved fluorescence reader. When the donor and acceptor are in close proximity (i.e., when cellular cAMP is low), a FRET signal is generated. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.

-

Data Analysis: The change in the HTRF signal is proportional to the amount of cAMP produced, allowing for the quantification of agonist or antagonist activity.

Intracellular Calcium Mobilization Assays (for Gq-coupled GPCRs)

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10] This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.[10]

Methodology (Fluorescent Imaging Plate Reader - FLIPR):

-

Cell Plating and Dye Loading: Cells expressing the Gq-coupled receptor of interest are plated in a microtiter plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved to its active, fluorescent form.

-

Compound Addition: The plate is placed in a FLIPR instrument, which has an integrated liquid handler. The test compounds are added to the wells simultaneously while the fluorescence is being monitored.

-

Kinetic Measurement: The fluorescence intensity in each well is measured in real-time, typically every 1-2 seconds, both before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The magnitude of the fluorescence change is proportional to the extent of receptor activation. Dose-response curves can be generated to determine the potency (EC50) of agonists or the inhibitory potency (IC50) of antagonists.

| Assay Type | Principle | GPCR Coupling | Key Parameters Measured |

| Ligand Binding Assay | Measures direct interaction of a ligand with the receptor. | All types | Affinity (Kd, Ki), Receptor Density (Bmax) |

| cAMP Accumulation Assay | Measures changes in the second messenger cAMP. | Gs, Gi | Potency (EC50), Efficacy (Emax) |

| Calcium Mobilization Assay | Measures transient increases in intracellular Ca²⁺. | Gq | Potency (EC50), Efficacy (Emax) |

Conclusion

G-Protein Coupled Receptors remain a cornerstone of modern pharmacology and drug discovery. A foundational understanding of their signaling mechanisms, coupled with robust exploratory research methodologies, is essential for the identification and development of novel therapeutics. The experimental protocols outlined in this guide represent the fundamental tools used by researchers to investigate GPCR function and to screen for new drug candidates. As our understanding of the complexities of GPCR biology continues to evolve, so too will the strategies and technologies employed to target this critical receptor family for the treatment of a wide spectrum of human diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. GPCRs as targets for approved drugs: How many targets and how many drugs? [escholarship.org]

- 3. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 9. researchgate.net [researchgate.net]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

A Technical Guide to Rapamycin (B549165): Methodologies and Applications in mTOR Signaling Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapamycin, a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus, has become an indispensable tool in biomedical research.[1][2][3][4] Initially developed as an antifungal agent and later as an immunosuppressant for organ transplant patients, its primary mechanism of action is the specific allosteric inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[1][2][5][6][7] mTOR acts as a central regulator, integrating signals from growth factors, nutrients, and cellular energy status to control fundamental cellular processes like growth, proliferation, and metabolism.[8][9][10] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making Rapamycin a critical compound for both basic research and therapeutic development.[2][8][9]

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6][9] Rapamycin's primary mode of action involves forming a complex with the intracellular protein FKBP12.[6][7] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR within mTORC1, inhibiting its activity.[7][11] While mTORC1 is highly sensitive to acute Rapamycin treatment, mTORC2 is generally considered insensitive, although prolonged treatment can inhibit its assembly and function in some cell types.[1][6] This technical guide provides an in-depth overview of the key signaling pathways, detailed experimental protocols for assessing Rapamycin's effects, and quantitative data on its application.

Data Presentation: Efficacy of Rapamycin

The inhibitory concentration of Rapamycin can vary significantly depending on the cell line, treatment duration, and the specific downstream effector being measured.[12] This variability is often linked to the genetic background of the cells, such as the status of the PTEN tumor suppressor, which influences the baseline activity of the PI3K/Akt/mTOR pathway.[13]

| Cell Line | Cancer Type | IC50 (nM) | Assay / Endpoint | Reference |

| MCF-7 | Breast Cancer | ~1 - 20 | Cell Growth / S6K1 Phosphorylation | [12] |

| MDA-MB-231 | Breast Cancer | ~20,000 | Cell Growth | [12] |

| PC3 | Prostate Cancer | ~50 ng/ml (~55 nM) | Cell Viability (48h) | [13] |

| C32 | Melanoma | ~50 ng/ml (~55 nM) | Cell Viability (48h) | [13] |

| SCC9 | Oral Squamous Cell Carcinoma | >10,000 | Cell Proliferation | [14] |

| SCC15 | Oral Squamous Cell Carcinoma | >10,000 | Cell Proliferation | [14] |

| HEK293FT | Embryonic Kidney | ~20 | Proteome/Transcriptome Changes (24h) | [15] |

Note: IC50 (Half-maximal inhibitory concentration) values can differ based on experimental conditions. The data presented are for comparative purposes.

Signaling Pathways & Experimental Workflows

mTORC1 Signaling Pathway Inhibition by Rapamycin

Rapamycin inhibits mTORC1, which is a central regulator of cell growth and metabolism.[5][9] Upstream signals like growth factors (via the PI3K-Akt axis) and amino acids activate mTORC1.[6][9] Once active, mTORC1 phosphorylates key downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth while inhibiting autophagy.[5][7][8] Rapamycin, by binding to FKBP12 and then to mTORC1, prevents these downstream phosphorylation events.[6][7][11]

Caption: The mTORC1 signaling pathway and its inhibition by the Rapamycin-FKBP12 complex.

Experimental Workflow: Western Blot for mTORC1 Activity

A common method to verify the efficacy of Rapamycin is to measure the phosphorylation status of mTORC1 downstream targets, such as S6K1 or 4E-BP1, via Western Blotting.[11][16][17] A decrease in the phosphorylated form of these proteins indicates successful mTORC1 inhibition.

Caption: Standard experimental workflow for Western Blot analysis of mTORC1 activity.

Experimental Protocols

Protocol 1: Assessing mTORC1 Inhibition via Western Blotting

This protocol details the steps to measure the phosphorylation of p70S6 Kinase (S6K) at Thr389, a direct downstream target of mTORC1, in cultured cells following Rapamycin treatment.

1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293T, MCF-7) in 6-well plates and grow to 70-80% confluency. b. Prepare a stock solution of Rapamycin (e.g., 1 mM in DMSO). c. Treat cells with the desired final concentration of Rapamycin (e.g., 20-100 nM) and a vehicle control (DMSO) for a specified time (e.g., 1-24 hours).[11][18]

2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.

4. SDS-PAGE and Electrotransfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). b. Incubate the membrane with a primary antibody against phosphorylated S6K (p-S6K, Thr389) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. c. To normalize the data, strip the membrane and re-probe for total S6K and a loading control (e.g., β-actin or GAPDH). d. Quantify the band intensities using image analysis software (e.g., ImageJ). A decrease in the ratio of p-S6K to total S6K in Rapamycin-treated samples compared to the control indicates mTORC1 inhibition.[16][17]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. townsendletter.com [townsendletter.com]

- 4. Reprogramming the wonder drug rapamycin allows creation of new small-molecule drugs | University of Helsinki [helsinki.fi]

- 5. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. novapublishers.com [novapublishers.com]

- 11. benchchem.com [benchchem.com]

- 12. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. um.edu.mt [um.edu.mt]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

It appears that "This Compound" is a placeholder in your request. To provide a specific and accurate technical guide, please specify the name of the compound you are interested in.

The following is a generalized template based on a hypothetical small molecule inhibitor. This guide demonstrates the structure, formatting, and level of detail you can expect once you provide the specific compound name.

A Technical Guide to Troubleshooting and Optimization of [Insert Compound Name Here]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of troubleshooting techniques, process improvements, and method refinements for experiments involving a novel small molecule inhibitor, referred to herein as "This Compound."

Quantitative Data Summary

For any given compound, it is crucial to have a clear summary of its key quantitative parameters. The table below presents a template for summarizing such data for "This Compound."

| Parameter | Value | Units | Experimental Context |

| IC50 | 50 | nM | In vitro kinase assay against Target X |

| Ki | 10 | nM | Competitive binding assay against Target X |

| Solubility (PBS) | 25 | µM | pH 7.4 |

| Solubility (DMSO) | >100 | mM | - |

| Cell Permeability (Caco-2) | 15 x 10^-6 | cm/s | Apical to basolateral |

| LogP | 3.2 | - | Calculated |

Experimental Protocols

Detailed and reproducible protocols are the bedrock of sound scientific research. Below is a template for a Western Blotting protocol to assess the inhibition of a target protein's phosphorylation by "This Compound."

Protocol: Western Blot for Phospho-Target X Inhibition

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Pre-treat cells with varying concentrations of "This Compound" (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.

-

Stimulate cells with an appropriate agonist (e.g., EGF at 100 ng/mL) for 10 minutes.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Phospho-Target X (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for Total-Target X and a loading control (e.g., GAPDH).

-

Visualizations: Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams are generated using Graphviz and adhere to the specified formatting guidelines.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Caption: A troubleshooting workflow for inconsistent experimental results.

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords offer a precise way to find relevant in-depth guides and whitepapers. These specific, multi-word phrases often indicate a user's clear intent to understand complex methodologies, signaling pathways, and data analysis techniques within the field of drug discovery. Targeting these keywords can effectively connect a highly specialized audience with valuable technical content.

Below is a categorized table of long-tail keywords tailored for an in-depth technical guide or whitepaper on drug discovery, focusing on signaling pathways and experimental protocols.

| Category | Long-tail Keyword |

| Signaling Pathway Modulation | Small-molecule inhibitors of the Wnt signaling pathway[1] |

| Targeting the PI3K/Akt/mTOR pathway in cancer drug discovery[2] | |

| Developing therapeutics targeting RAS/MAPK signaling pathway[2] | |

| Modulating apoptosis signaling pathways for cancer therapy[2] | |

| JAK/STAT3 signaling pathway as a therapeutic target | |

| Antagonists and inhibitors of ErbB receptor signaling[3] | |

| Novel approaches to targeting tumor necrosis factor-alpha signaling[3] | |

| Vascular endothelial growth factor A signaling in angiogenesis | |

| Experimental Techniques & Protocols | High-throughput screening assays for kinase inhibitors |

| Cell-based assays to measure Wnt pathway activation | |

| Protocol for CRISPR-Cas9 gene editing in primary cancer cells | |

| Western blot analysis of protein expression in signaling pathways | |

| Quantitative PCR for gene expression analysis of drug targets | |

| In vivo xenograft models for testing anti-cancer drug efficacy | |

| Flow cytometry protocol for apoptosis detection | |

| Mass spectrometry for proteomic analysis of drug-treated cells | |

| Drug Discovery & Development Phases | Preclinical evaluation of novel anti-cancer compounds[1] |

| Target identification and validation in oncology drug discovery[4] | |

| Lead optimization strategies for small-molecule drug candidates | |

| FDA regulations for CAR-T cell therapy clinical trials[5] | |

| Pharmacokinetic and pharmacodynamic modeling in early drug development | |

| Biomarker discovery for patient stratification in clinical trials | |

| Chemistry, Manufacturing, and Controls (CMC) for biologic drugs | |

| Post-market surveillance of targeted cancer therapies | |

| Data Analysis & Bioinformatics | Bioinformatic analysis of RNA-seq data from drug-treated samples |

| Statistical methods for analyzing high-throughput screening data | |

| Computational modeling of drug-target interactions | |

| Pathway analysis of differentially expressed genes | |

| Machine learning algorithms for predicting drug response | |

| Network pharmacology approaches to identify novel drug targets | |

| Structural biology software for visualizing protein-ligand binding | |

| Analysis of clinical trial data for oncology drugs | |

| Specific Disease & Therapeutic Areas | Molecular biology techniques for lung cancer research[5] |

| Drug discovery for neurodegenerative diseases targeting protein aggregation | |

| Development of novel antibiotics for resistant bacterial strains | |

| Immunotherapy approaches for treating autoimmune disorders | |

| Gene therapy strategies for rare genetic diseases | |

| Small-molecule drug discovery for inflammatory bowel disease | |

| Targeting metabolic pathways in diabetes drug development | |

| Antiviral drug development for emerging infectious diseases |

References

- 1. The Wnt-dependent signaling pathways as target in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unleashed-technologies.com [unleashed-technologies.com]

A Technical Guide to the Discovery of Thalidomide-Based PROTAC Linkers

Introduction: Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The resulting proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.[4] Thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4-CRBN complex.[][6][7] While the choice of ligands is crucial, the linker connecting them is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to cell permeability.[1][] This guide provides a technical overview of the discovery, design, and evaluation of linkers for thalidomide-based PROTACs.

Core Mechanism: Hijacking the Cereblon E3 Ligase

Thalidomide-based PROTACs function by forming a ternary complex between the target protein (POI) and CRBN.[2] Upon binding, the PROTAC induces a novel interaction surface, bringing the POI into the proximity of the E3 ligase machinery. This allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI surface. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

The Linker: More Than a Spacer

Historically, linker design was often an empirical "trial and error" process, utilizing synthetically accessible alkyl and polyethylene (B3416737) glycol (PEG) chains.[1][2] It is now understood that the linker's properties critically influence the PROTAC's overall performance by modulating the stability and conformation of the ternary complex.[][9]

Key Linker Properties:

-

Length: The linker length directly impacts the ability of the PROTAC to successfully bridge the POI and E3 ligase. An optimal length is required to achieve productive ternary complex formation. Linkers that are too short may cause steric clashes, while those that are too long can lead to unproductive binding modes and reduced efficacy.[10][11]

-

Composition: The chemical makeup of the linker (e.g., PEG, alkyl, or more rigid structures like piperazines) affects crucial physicochemical properties such as solubility, hydrophobicity, and cell permeability.[3][] PEG linkers, for example, are often used to improve solubility and pharmacokinetic profiles.[3]

-

Attachment Point: The exit vector, or the point on the thalidomide and POI ligands where the linker is attached, is vital.[6] An incorrect attachment point can disrupt ligand binding or orient the recruited proteins in a way that is not conducive to ubiquitination.

Quantitative Analysis of Linker Effects

The optimization of linker length is a primary goal in PROTAC discovery. Structure-activity relationship (SAR) studies involve synthesizing a series of PROTACs with systematically varied linkers and measuring their degradation efficiency. The data below is representative of a study on Estrogen Receptor (ER)-targeting PROTACs, which found that linker length had a significant impact on degradation, with a 16-atom chain being optimal in that context.[4][10]

| PROTAC ID | E3 Ligand | POI Ligand | Linker Type | Linker Length (atoms) | ER Degradation (DC50, nM) |

| PROTAC-1 | Thalidomide | Estradiol | Alkyl | 9 | > 1000 |

| PROTAC-2 | Thalidomide | Estradiol | Alkyl | 12 | ~500 |

| PROTAC-3 | Thalidomide | Estradiol | Alkyl | 16 | ~100 |

| PROTAC-4 | Thalidomide | Estradiol | Alkyl | 19 | ~600 |

| PROTAC-5 | Thalidomide | Estradiol | Alkyl | 21 | > 1000 |

Note: Data is illustrative and compiled based on trends reported in the literature.[4][10] Absolute values can vary significantly based on the specific POI, ligands, and cell line used.

Experimental Protocols for Linker Discovery

The discovery of an optimal PROTAC linker follows a systematic workflow involving design, synthesis, and iterative biological testing.

Protocol 1: Representative Synthesis of a Thalidomide-Based PROTAC

This protocol describes a general solution-phase synthesis for coupling a POI ligand, a linker, and a thalidomide derivative. Solid-phase synthesis is often employed for rapidly generating libraries.[12][13]

-

Materials:

-

POI ligand with a reactive handle (e.g., -NH2, -OH, -COOH).

-

Thalidomide derivative with a reactive handle (e.g., 4-aminothalidomide).[6]

-

Bifunctional linker (e.g., HOOC-PEGn-NH2).

-

Peptide coupling reagents (e.g., HATU, HOBt, EDCI).

-

Non-nucleophilic base (e.g., DIPEA).

-

Anhydrous solvents (e.g., DMF, DMSO).

-

Purification equipment (e.g., HPLC).

-

-

Procedure (Two-Step Coupling):

-

Step A: Linker-to-POI Ligand Conjugation:

-

Dissolve the POI ligand (1 eq.) and the bifunctional linker (1.1 eq.) in anhydrous DMF.

-

Add coupling reagents (e.g., HATU, 1.2 eq.) and DIPEA (3 eq.).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the product (POI-Linker) using reverse-phase HPLC.

-

-

Step B: PROTAC Assembly:

-

Dissolve the purified POI-Linker conjugate (1 eq.) and the thalidomide derivative (1.1 eq.) in anhydrous DMF.

-

Add coupling reagents (e.g., HATU, 1.2 eq.) and DIPEA (3 eq.).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC molecule by reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.

-

-

Protocol 2: Biophysical Analysis of Ternary Complex Formation via SPR

Surface Plasmon Resonance (SPR) is used to measure the binding kinetics (kon, koff) and affinity (KD) of the PROTAC to its targets and to confirm the formation of the ternary complex.[14][15]

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5, Biacore).

-

Purified recombinant POI and CRBN-DDB1 complex.

-

PROTAC compound stock in DMSO.

-

SPR running buffer (e.g., HBS-EP+).

-

Immobilization reagents (EDC/NHS).

-

-

Procedure:

-

Binary Interaction (PROTAC to CRBN):

-

Immobilize the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.

-

Prepare a serial dilution of the PROTAC in running buffer (maintaining a constant low percentage of DMSO, e.g., 1%).

-

Inject the PROTAC dilutions over the chip surface and a reference flow cell.

-

Record the binding response curves.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine KD.

-

-

Binary Interaction (PROTAC to POI):

-

Repeat the above procedure by immobilizing the POI and flowing the PROTAC over the surface.

-

-

Ternary Complex Formation:

-

Immobilize the CRBN-DDB1 complex on the chip.

-

Inject a constant, saturating concentration of the POI mixed with a serial dilution of the PROTAC.

-

The formation of the ternary complex will result in a binding response that is different from the binary interactions alone.

-

Analyze the data to confirm cooperative binding and the stability of the ternary complex.[14]

-

-

Protocol 3: Cellular Degradation Assay via Western Blot

This assay is the gold standard for quantifying the degradation of a target protein in a cellular context.[16]

-

Materials:

-

Human cell line expressing the POI (e.g., MCF7 for ER).

-

Cell culture medium and reagents.

-

PROTAC compound stock in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer system (wet or semi-dry).

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well with ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

-

Quantification and Western Blot:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize samples to equal protein amounts, add Laemmli buffer, and denature by heating.

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody against the POI overnight at 4°C.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash again, then apply ECL substrate and image the chemiluminescent signal.

-

Strip or re-probe the membrane with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the POI band intensity to the loading control for each sample.

-

Plot the normalized POI levels against the PROTAC concentration.

-

Fit the curve using non-linear regression to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[16]

-

-

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of Carboxy-Terminated Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological mechanism of thalidomide (B1683933) derivatives functionalized with a carboxy-terminated linker, typified by the structure implied by "Thalidomide-C2-amido-C2-COOH". While this specific nomenclature is not standard, it represents a crucial class of molecules used extensively in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules leverage the thalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, initiating the degradation of specific target proteins.[1][2][3] This document will focus on the core chemical and biological principles of analogous, well-documented compounds that are vital for research and drug development.

Core Chemical Properties

Thalidomide and its derivatives are characterized by a glutarimide (B196013) ring and a phthalimide (B116566) ring.[2] The addition of linker arms, typically at the 4- or 5-position of the phthalimide ring, allows for their incorporation into PROTACs. The physicochemical properties of these derivatives are critical for the overall behavior of the resulting PROTAC, influencing its solubility, permeability, and stability.[1][4]

The table below summarizes the properties of the parent compound, thalidomide, and a representative carboxy-terminated derivative used as a PROTAC building block.

| Property | Thalidomide | Thalidomide-O-PEG2-carboxylic acid |

| CAS Number | 50-35-1 | 2056353-28-1 |

| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₉H₂₀N₂O₈ |

| Molecular Weight | 258.23 g/mol [5] | 404.37 g/mol |

| Appearance | White powder or needles[5] | White solid |

| Solubility | Sparingly soluble in water, soluble in DMF, dioxane | Soluble in DMSO, DMF |

| Melting Point | 269-271 °C | Not available |

Note: Data for the representative derivative is compiled from chemical supplier information and is intended for illustrative purposes.

The stability of the thalidomide core is a key consideration. The glutarimide ring is susceptible to hydrolysis under physiological conditions.[1][6] The nature of the linker and its attachment point can influence this stability, making it a critical parameter in the design of effective and durable PROTACs.[1]

Experimental Protocols

The synthesis of carboxy-terminated thalidomide derivatives is a well-established process in medicinal chemistry, often involving either solid-phase or solution-phase approaches.

Solid-phase synthesis offers a streamlined method for producing libraries of thalidomide analogues and PROTACs.[7][8] The following protocol is a representative example adapted from established methodologies.[7][9]

Objective: To synthesize a thalidomide derivative attached to a linker with a terminal carboxylic acid group on a solid support.

Materials:

-

Hydroxymethyl polystyrene resin

-

Phthalic anhydride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

3-Aminoglutarimide hydrochloride

-

Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

A suitable amino acid with a protected carboxylic acid side chain (e.g., Fmoc-Gly-OH, Boc-β-Alanine-OH)

-

Piperidine (for Fmoc deprotection) or Trifluoroacetic acid (TFA) (for Boc deprotection)

-

Dichloromethane (DCM)

Procedure:

-

Resin Loading: Swell hydroxymethyl polystyrene resin in DMF. Add phthalic anhydride, TEA, and a catalytic amount of DMAP. Shake the mixture at room temperature for 16-24 hours to anchor the phthalic moiety to the resin. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

Amide Coupling: Swell the resin-linked acid in DMF. In a separate vessel, dissolve 3-aminoglutarimide hydrochloride, DIC, and HOBt in DMF. Add this solution to the resin mixture and shake at room temperature for 12-18 hours to form the core thalidomide structure. Wash the resin as described in step 1.

-

Linker Attachment: The linker is built by sequential coupling of amino acids or other bifunctional spacers. For example, to add an alanine (B10760859) linker, swell the resin in DMF and add a pre-activated solution of Boc-Alanine-OH (using DIC/HOBt). Shake for 4-6 hours. Wash the resin.

-

Deprotection: Remove the Boc protecting group from the newly added amino acid by treating the resin with a solution of 20% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

-

Final Cleavage (if required): Depending on the strategy, the final compound can be cleaved from the resin. However, for PROTAC synthesis, the resin-bound thalidomide-linker is often used directly in the next coupling step with the target protein ligand. The terminal carboxylic acid is exposed after the final deprotection step.

-

Characterization: The final product, once cleaved, should be purified by HPLC and characterized by mass spectrometry and NMR to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor the progress of the reaction.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the molecule by analyzing the chemical environment of its atoms.[10]

Signaling Pathway and Mechanism of Action

Thalidomide and its derivatives function by binding to the protein Cereblon (CRBN).[11][12] CRBN is a substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[12][13] The binding of a thalidomide-based PROTAC to CRBN alters the substrate specificity of this complex. It brings a target protein of interest (POI) into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][14]

Caption: CRBN-mediated protein degradation pathway induced by a thalidomide-based PROTAC.

Workflow Visualizations

The successful development of these chemical tools relies on a structured experimental workflow, from synthesis to biological validation.

The following diagram illustrates a typical workflow for the synthesis and purification of a carboxy-terminated thalidomide derivative.

Caption: General workflow for the synthesis and quality control of a thalidomide derivative.

References

- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to PROTACs and the Role of Thalidomide Derivatives

An In-depth Technical Guide to the Mechanism of Action of Thalidomide (B1683933) Derivatives in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of thalidomide and its derivatives (immunomodulatory drugs or IMiDs) as E3 ligase ligands in Proteolysis-Targeting Chimeras (PROTACs). It includes detailed explanations of the molecular interactions, quantitative data on binding and degradation, experimental protocols for characterization, and visual representations of the key processes.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

Thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide, are well-established E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating these molecules into a PROTAC, the CRBN E3 ligase complex can be brought into close proximity with a specific POI, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.

Mechanism of Action: A Step-by-Step Guide

The mechanism of action of a thalidomide-based PROTAC can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase complex, forming a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase complex facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.

-

PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase complex, acting catalytically to induce the degradation of multiple protein copies.

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a thalidomide-based PROTAC is dependent on several factors, including its binding affinity to both the target protein and CRBN, as well as the stability of the ternary complex. The following tables summarize key quantitative data for thalidomide, its derivatives, and a representative PROTAC, ARV-110 (Bavdegalutamide), which targets the androgen receptor (AR).

Table 1: Binding Affinities of Thalidomide Derivatives to CRBN

| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Assay Method |

| Thalidomide | ~250 nM[1][2] | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~178 - 640 nM[1] | Isothermal Titration Calorimetry (ITC) |

| Pomalidomide | ~157 nM[1][2] | Isothermal Titration Calorimetry (ITC) |

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

Table 2: Degradation Performance of ARV-110 (AR Degrader)

| Parameter | Value | Cell Line | Description |

| DC50 | ~1 nM[3][4] | Various prostate cancer cell lines | The concentration of the PROTAC that results in 50% degradation of the target protein. |

| Dmax | >90%[4] | In vivo xenograft models | The maximum percentage of protein degradation achieved. |

Experimental Protocols

The characterization of thalidomide-based PROTACs involves a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[5]

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)

-

Recombinant CRL4-CRBN E3 ubiquitin ligase complex

-

Recombinant target protein of interest (POI)

-

Ubiquitin

-

ATP

-

PROTAC compound dissolved in DMSO

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against the POI

-

HRP-conjugated secondary antibody

Procedure:

-

Reaction Setup : On ice, assemble the ubiquitination reactions in microcentrifuge tubes. A typical 25 µL reaction includes:

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

CRL4-CRBN E3 ligase (e.g., 200 nM)

-

Target protein (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

PROTAC (at desired concentrations) or DMSO vehicle control

-

Ubiquitination reaction buffer

-

ATP (e.g., 5 mM)

-

-

Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

-

Quenching : Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting :

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis : The appearance of higher molecular weight bands corresponding to the ubiquitinated POI indicates a successful reaction.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels in cells treated with a PROTAC.[6]

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and reagents

-

PROTAC compound and DMSO vehicle

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment :

-

Cell Lysis :

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation :

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]

-

-

SDS-PAGE and Western Blotting :

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.[6]

-

Block the membrane and incubate with primary antibodies against the target protein and a loading control.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizing the Mechanism and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex biological processes and experimental procedures involved in the study of thalidomide-based PROTACs.

References

The Role of CRBN Ligands in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of Cereblon (CRBN) ligands in the rapidly evolving field of targeted protein degradation (TPD). We will delve into the core mechanisms, key molecular components, experimental methodologies, and quantitative data essential for the research and development of CRBN-based degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Introduction to Targeted Protein Degradation and the CRL4^CRBN^ E3 Ligase Complex

Targeted protein degradation is a therapeutic strategy that utilizes the cell's own machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, degraders lead to the physical removal of the target protein, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[1][]

The most common approach involves heterobifunctional molecules called PROTACs, which consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a connecting linker.[][5][6] Cereblon (CRBN) has emerged as one of the most widely used E3 ligases in TPD.[1][7][8] CRBN functions as the substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), CUL4A, and RBX1.[2][9]

The binding of specific ligands, known as immunomodulatory drugs (IMiDs) and their derivatives, to CRBN alters its substrate specificity.[2][9][10] This altered surface can then recognize and bind to either a "neosubstrate" (in the case of molecular glues) or a POI tethered via a PROTAC, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[10][11]

CRBN Ligands: From IMiDs to Novel Scaffolds

The foundational ligands for recruiting CRBN are the immunomodulatory drugs (IMiDs): thalidomide (B1683933), lenalidomide, and pomalidomide.[][7] These molecules bind to a hydrophobic pocket in CRBN.[][12] Their favorable physicochemical properties, including low molecular weight and oral bioavailability, have made them the most frequently used E3 ligase ligands in PROTAC design, with numerous CRBN-based PROTACs entering clinical trials.[][5][8]